molecular formula C6H4NNaO2 B7799139 sodium;pyridine-3-carboxylate

sodium;pyridine-3-carboxylate

Cat. No.: B7799139
M. Wt: 145.09 g/mol
InChI Key: KFLRWGSAMLBHBV-UHFFFAOYSA-M
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Description

Compound “sodium;pyridine-3-carboxylate” is a chemical entity listed in the PubChem database It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;pyridine-3-carboxylate” involves several steps, including the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction of starting materials under controlled temperature and pressure conditions.

    Step 2: Purification of the intermediate product using techniques such as crystallization or chromatography.

    Step 3: Final reaction to obtain the target compound, followed by purification and characterization.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and automated systems. The process involves:

    Bulk synthesis: Using high-capacity reactors to produce large quantities of the compound.

    Purification: Employing industrial-scale purification techniques to ensure the compound meets the required specifications.

    Quality control: Conducting rigorous testing to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “sodium;pyridine-3-carboxylate” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with other compounds to replace specific functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and dichloromethane.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.

Scientific Research Applications

Compound “sodium;pyridine-3-carboxylate” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “sodium;pyridine-3-carboxylate” involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to receptors: Interacting with specific receptors on cell surfaces to modulate biological responses.

    Inhibiting enzymes: Blocking the activity of enzymes involved in critical biochemical pathways.

    Modulating signaling pathways: Affecting intracellular signaling cascades to alter cellular functions.

Comparison with Similar Compounds

Compound “sodium;pyridine-3-carboxylate” can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

    Compound A: Known for its similar reactivity and applications in organic synthesis.

    Compound B: Shares structural similarities but differs in its biological activity.

    Compound C: Used in industrial applications for its unique chemical properties.

Properties

IUPAC Name

sodium;pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2.Na/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLRWGSAMLBHBV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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